TNAP Inhibition vs. 2,5-Dimethoxy NQBS Analog
The 4-fluoro substituted NQBS compound inhibits human TNAP with an IC50 of 100,000 nM (100 µM), whereas the 2,5-dimethoxy substituted NQBS analog exhibits a Ki of 340 nM against the same target, representing a ~294-fold difference in potency [1][2]. This dramatic potency gap, arising solely from aryl ring substitution, establishes the 4-fluoro derivative as a low-potency probe suitable for experimental designs where near-complete target engagement is undesirable.
| Evidence Dimension | TNAP inhibition potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 µM) against human TNAP |
| Comparator Or Baseline | 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Ki = 340 nM against human TNAP |
| Quantified Difference | ~294-fold weaker inhibition for the 4-fluoro analog |
| Conditions | Human TNAP enzyme; colorimetric assay with p-nitrophenyl phosphate substrate. Target compound data from Sanford-Burnham Center for Chemical Genomics HTS (reported in BindingDB BDBM45800). Comparator data from same center, non-competitive Lineweaver-Burk analysis (BindingDB BDBM50299523). |
Why This Matters
This 294-fold potency window enables the 4-fluoro compound to serve as a dose-response anchor or partial inhibition control, whereas the 2,5-dimethoxy analog would fully suppress TNAP activity at concentrations ≥1 µM, precluding graded pharmacological interrogation.
- [1] BindingDB BDBM45800: 4-fluoro-N-(3-quinolinyl)benzenesulfonamide. TNAP IC50 = 100,000 nM. Source: Sanford-Burnham Center for Chemical Genomics, NIH Molecular Libraries Screen. View Source
- [2] BindingDB BDBM50299523: 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide. TNAP Ki = 340 nM. Source: Sanford-Burnham Center for Chemical Genomics. View Source
